Tert-butyl N-(3-aminocyclopentyl)carbamate
Overview
Description
Tert-butyl N-(3-aminocyclopentyl)carbamate is a chemical compound belonging to the class of carboxylic acid ester derivatives. It is primarily used as a pharmaceutical intermediate and in medical experimental research . The compound has a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol .
Mechanism of Action
Target of Action
Tert-butyl N-(3-aminocyclopentyl)carbamate is a carboxylic acid ester derivative
Pharmacokinetics
Its storage temperature is recommended to be 2-8°c , suggesting that it may have stability issues at higher temperatures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at 2-8°C , indicating that temperature is a crucial factor for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-(3-aminocyclopentyl)carbamate can be synthesized from carbamic acid, N-[(1R,3R)-3-[(1,1-dimethylethoxy)carbonyl]amino]cyclopentyl]-, 2-propen-1-yl ester . The synthesis involves the reaction of carbamic acid derivatives under specific conditions to yield the desired product. The reaction typically requires a controlled temperature and the presence of a catalyst to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound meets the required purity standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-aminocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl N-(3-aminocyclopentyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-(3-aminocyclopentyl)carbamate include:
- Tert-butyl (3-aminopropyl)carbamate
- Tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
- (1S,3R)-3-aminocyclopentylcarbamic acid 1,1-dimethylethyl ester .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to act as a versatile intermediate in various synthetic routes makes it valuable in pharmaceutical and chemical research .
Biological Activity
Tert-butyl N-(3-aminocyclopentyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : Approximately 200.28 g/mol
- Structural Features : The compound contains a tert-butyl group and an aminocyclopentyl moiety, which are critical for its biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound can form covalent bonds with active sites of enzymes, leading to modulation of enzyme activity. This interaction can affect various biochemical pathways, particularly those related to neurological functions.
Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in pharmacology. Some key areas of interest include:
- Neuroprotective Effects : The cyclopentylamine core may provide neuroprotective properties, making it relevant in studies on neurodegenerative diseases.
- Interaction with Receptors : Initial findings suggest potential interactions with neurotransmitter receptors, which could imply antidepressant effects .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to confirm these effects .
Comparative Analysis with Similar Compounds
Understanding the biological activity of this compound can be enhanced through comparison with structurally related compounds. The following table summarizes key similarities and differences:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tert-butyl N-(1R,3S)-aminocyclopentyl carbamate | C₁₀H₁₈N₂O₂ | Different stereochemistry affecting biological activity |
Tert-butyl N-(trans-3-aminocyclopentyl)carbamate | C₁₀H₁₈N₂O₂ | Trans configuration may lead to distinct pharmacodynamics |
Tert-butyl N-(1R,3R)-aminocyclopentyl carbamate | C₁₀H₁₈N₂O₂ | Variations in chirality influencing receptor binding |
This comparison highlights the importance of stereochemistry and structural variations in determining the biological activity of carbamate derivatives.
Case Studies and Research Findings
-
Study on Neuroprotective Activity :
A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases. -
Enzyme Interaction Studies :
Binding affinity assays were conducted to evaluate the interaction between this compound and various enzymes. The compound demonstrated moderate inhibition against specific targets involved in neurotransmitter metabolism, indicating its potential role as a modulator in neurological pathways .
Properties
IUPAC Name |
tert-butyl N-(3-aminocyclopentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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